molecular formula C16H9F3O B1314562 9-Phenanthryl trifluoromethyl ketone CAS No. 163082-41-5

9-Phenanthryl trifluoromethyl ketone

Cat. No. B1314562
CAS RN: 163082-41-5
M. Wt: 274.24 g/mol
InChI Key: CTTFSYLJTVALDE-UHFFFAOYSA-N
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Description

9-Phenanthryl trifluoromethyl ketone is a chemical compound with the CAS Number: 163082-41-5 . It has a molecular weight of 274.24 and its IUPAC name is 2,2,2-trifluoro-1-(9-phenanthryl)ethanone . The compound is a yellow solid .


Synthesis Analysis

Trifluoromethyl ketones (TFMKs), such as 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of TFMKs has been discussed in-depth in various studies .


Molecular Structure Analysis

The molecular structure of 9-Phenanthryl trifluoromethyl ketone can be represented by the Inchi Code: 1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H . The compound has a linear formula of C16H9F3O .


Physical And Chemical Properties Analysis

9-Phenanthryl trifluoromethyl ketone is a yellow solid . The compound has a molecular weight of 274.24 .

Scientific Research Applications

Synthesis of Fluorinated Pharmacons

9-Phenanthryl trifluoromethyl ketone: is a valuable synthetic target used in the construction of fluorinated pharmacons. Its trifluoromethyl group is particularly useful for introducing fluorine atoms into pharmaceutical compounds, which can significantly alter their biological activity and bioavailability .

Asymmetric Hydrogenation Catalysts

This compound serves as a challenging substrate in asymmetric hydrogenation reactions due to its stereoelectronic properties. It’s used in catalysis systems, such as iridium/f-amphol and iridium/f-ampha, to synthesize chiral secondary alcohols, which are important in medicinal chemistry .

Mechanism of Action

The mechanism of action of trifluoromethyl ketones can vary depending on the enzyme isoform. For instance, a trifluoromethyl ketone compound displayed a fast-on–fast-off mechanism against class-IIa HDACs 4 and 7, but slow-binding mechanisms against class-I and class-IIb enzymes (HDACs 1–3, 6 and 8) .

Future Directions

Trifluoromethyl ketones, including 9-Phenanthryl trifluoromethyl ketone, are valuable synthetic targets and have potential applications in the construction of fluorinated pharmacons . Future research may focus on developing more efficient synthesis methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

2,2,2-trifluoro-1-phenanthren-9-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3O/c17-16(18,19)15(20)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTFSYLJTVALDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472493
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163082-41-5
Record name 9-PHENANTHRYL TRIFLUOROMETHYL KETONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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